(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
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Description
The compound appears to contain a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of heterocyclic compound . This moiety is often found in various pharmaceuticals and bioactive compounds .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the specific conditions and reagents present. For example, the 2,3-dihydrobenzo[b][1,4]dioxin moiety might undergo reactions at the aromatic ring or at the ether linkages .Scientific Research Applications
Synthesis and Biological Activities
The compound, while not directly referenced in available literature, is structurally related to several notable compounds explored for their various chemical and biological activities. Research surrounding similar structures offers insights into potential applications of this compound in scientific research, particularly in medicinal chemistry and material science.
Stereoselective Reactions and Kinetic Resolutions : Oxazolidinone-functionalized enecarbamates react with singlet oxygen, demonstrating the impact of stereochemistry, temperature, and solvent on the outcome. This suggests potential utility in stereocontrolled synthesis and photochemical studies (Poon et al., 2004).
B-Raf Inhibition for Cancer Therapy : Derivatives containing 2,3-dihydrobenzo[b][1,4]dioxin structures have been synthesized and evaluated for their B-Raf inhibitory and anti-proliferation activities against melanoma cell lines, indicating its potential as a scaffold for anticancer drug development (Yang et al., 2012).
Antioxidant Properties : Derivatives have shown significant antioxidant activities, suggesting applications in developing therapeutic agents or protective materials against oxidative stress (Çetinkaya et al., 2012).
Metabolism of Strained Rings : Studies on compounds with similar structures have explored their metabolism, including glutathione S-transferase-catalyzed formation of conjugates without prior bioactivation, highlighting potential pharmacokinetic properties and detoxification pathways (Li et al., 2019).
Antimicrobial and Antioxidant Activities : Novel derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities, indicating the compound's potential utility in addressing microbial resistance and oxidative damage (Bassyouni et al., 2012).
Chemical Synthesis and Characterization : Research on the synthesis and characterization of compounds with similar structures, including their crystal structures and thermodynamic properties, provides a foundation for understanding the compound's chemical behavior and stability (Zeng et al., 2021).
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c19-16(15-12-20-13-4-1-2-5-14(13)23-15)18-8-6-17(7-9-18)21-10-3-11-22-17/h1-2,4-5,15H,3,6-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUKMPYSLQYSQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3COC4=CC=CC=C4O3)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone |
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